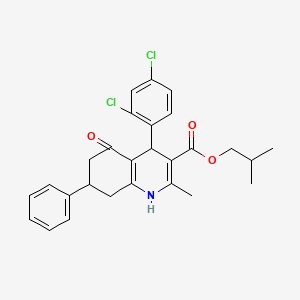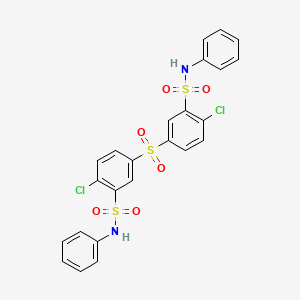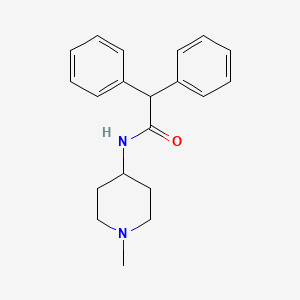
N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide, commonly known as DPA, is a chemical compound used in scientific research for its wide range of biological activities. DPA is a small molecule that has been found to possess antifungal, antibacterial, antitumor, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, DPA has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis. DPA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DPA has been found to have several biochemical and physiological effects. It has been shown to disrupt fungal cell wall synthesis, leading to cell death. DPA has also been found to induce apoptosis in cancer cells, leading to cell death. Furthermore, DPA has been found to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPA in lab experiments is its wide range of biological activities. DPA can be used to study antifungal, antibacterial, antitumor, and anti-inflammatory properties. Another advantage of using DPA is its small size, which allows it to easily penetrate cell membranes. However, one limitation of using DPA is its potential toxicity. DPA has been found to be toxic to some cell types at high concentrations.
Orientations Futures
There are several future directions for the study of N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide. One direction is the development of DPA analogs with improved biological activities and reduced toxicity. Another direction is the study of the mechanism of action of DPA in greater detail. Furthermore, the potential use of DPA as a therapeutic agent for fungal infections, bacterial infections, cancer, and inflammation could be explored. Finally, the use of DPA in combination with other drugs could also be investigated to enhance its biological activities.
Méthodes De Synthèse
The synthesis of N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide involves the reaction of 5-nitro-2-pyridinecarboxylic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
DPA has been extensively studied for its biological activities. It has been found to possess antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. DPA has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, DPA has been found to possess antitumor properties, inhibiting the growth of several cancer cell lines. Furthermore, DPA has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(21-17-12-11-16(13-20-17)22(24)25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHDADQHLVOJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386625 |
Source


|
| Record name | N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide | |
CAS RN |
5769-12-0 |
Source


|
| Record name | N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)

![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)
![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)
![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)

![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)